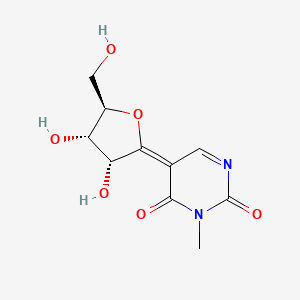
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is a chemical compound belonging to the purine family. It is structurally related to other well-known purines such as caffeine and theobromine. This compound is characterized by its unique molecular structure, which includes a purine ring system substituted with methyl and propyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- typically involves the alkylation of a purine precursor. One common method includes the reaction of 1,3-dimethylxanthine with propyl iodide under basic conditions to introduce the propyl group at the 7-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl and propyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropurines, and various substituted purine derivatives.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects.
Comparación Con Compuestos Similares
Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.
Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-): Found in chocolate, with mild stimulant properties.
Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-): Used in medicine for its bronchodilator effects.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purines
Propiedades
Fórmula molecular |
C10H15N4O2+ |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6-7H,4-5H2,1-3H3/q+1 |
Clave InChI |
XMCMSLPRLJVFLT-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
